6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked 3-(2-methylphenyl)-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-5-3-4-6-16(13)20-24-19(28-25-20)12-29-21-22-17(11-18(26)23-21)14-7-9-15(27-2)10-8-14/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCIOVKKIKRTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 2-methylphenyl derivatives, and pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the 4-methoxyphenyl and 2-methylphenyl derivatives with pyrimidine precursors under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.
Substitution Reactions: Introducing the oxadiazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds with similar structures. The pyrimidine scaffold has been associated with inhibitory activity against various cancer cell lines. For instance:
- Mechanisms of Action : Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit critical kinases involved in tumor progression, such as Aurora-A kinase and CDK2 .
- Case Study : A related derivative demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 2.24 µM, indicating the effectiveness of the scaffold in anticancer applications .
Anti-inflammatory Properties
In addition to anticancer effects, this compound may exhibit anti-inflammatory properties:
- Potential Mechanisms : The presence of the oxadiazole group suggests that it could modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
- Research Insights : Preliminary studies on similar compounds indicate that they can effectively reduce inflammation markers in vitro, making them candidates for further development as anti-inflammatory agents .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the methoxyphenyl and oxadiazole groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm structure and purity.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific metabolic or signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar pyrimidine derivatives:
Key Observations :
- Oxadiazole vs. Tetrazole : The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to the tetrazole group in , which is more acidic (pKa ~4–5) and prone to ionization in physiological conditions .
- Conformational Flexibility: The dihydropyrimidinethione in adopts a planar conformation due to hydrogen bonding between the thione and oxadiazole groups, whereas the target compound’s pyrimidin-4-ol core may exhibit tautomerism (keto-enol forms), influencing binding interactions .
Computational and Experimental Data Gaps
- pKa and Solubility : Experimental pKa and solubility data for the target compound are absent. Predictions based on analogs suggest a pKa ~7–9 due to the pyrimidin-4-ol group, but validation requires further study.
- Synthetic Routes : The synthesis of the target compound likely involves coupling a 2-mercaptopyrimidine with a bromomethyl-oxadiazole intermediate, analogous to methods described for .
Biological Activity
The compound 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 374.4 g/mol . The structure features a pyrimidine core substituted with a methoxyphenyl group and an oxadiazole moiety, which is known for enhancing biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrimidine derivatives showed activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the methoxy group is believed to enhance the antimicrobial efficacy by increasing lipophilicity and membrane penetration.
Anticancer Activity
1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the oxadiazole moiety have demonstrated selective inhibition of cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
In vitro studies revealed that compounds similar to the one described exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be in the micromolar range, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrimidine Core : Essential for maintaining biological activity.
- Oxadiazole Moiety : Enhances interaction with biological targets.
- Methoxy Group : Improves solubility and bioavailability.
Case Studies
A recent case study focused on the synthesis and evaluation of similar pyrimidine derivatives demonstrated that modifications at the 4-position of the pyrimidine ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains compared to those with electron-donating groups .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic routes are recommended for synthesizing 6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate under reflux conditions (e.g., ethanol, 10 hours) .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution, using reagents like NaIO₄ in THF/H₂O solvent mixtures to oxidize intermediates .
- Step 3: Coupling the oxadiazole moiety to the pyrimidin-4-ol core via a methylene linker.
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for heterocyclic coupling .
- Temperature Control: Maintain reflux conditions (70–80°C) to prevent decomposition of thermally labile intermediates .
- Purification: Crystallization from ethanol (95%) improves purity, with yields optimized by slow cooling .
Basic: What analytical techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the oxadiazole and pyrimidine regions.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₀N₄O₃S: 420.12) .
- X-ray Crystallography: Determines absolute configuration and bond angles, as demonstrated in similar triazole-pyrimidine structures .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration) to minimize variability .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew activity .
- Mechanistic Profiling: Compare dose-response curves across studies and validate target engagement via biochemical assays (e.g., enzyme inhibition kinetics) .
Advanced: What computational and experimental strategies predict the environmental fate of this compound?
Methodological Answer:
- Computational Modeling:
- QSAR Models: Predict biodegradability and toxicity using descriptors like logP (estimated ~3.2) and topological polar surface area .
- Molecular Dynamics Simulations: Assess hydrolysis stability under varying pH (e.g., pH 5–9 simulations).
- Experimental Validation:
- Hydrolysis Studies: Incubate the compound in buffer solutions (pH 3–11) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis: Expose to UV light (λ = 254 nm) to identify photo-degradation products .
Advanced: How does the substitution pattern on the oxadiazole ring influence nucleophilic substitution reactivity?
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the oxadiazole increase electrophilicity, enhancing reactivity with thiols .
- Steric Hindrance: Bulky substituents (e.g., 2-methylphenyl) reduce reaction rates; optimize using smaller groups or elevated temperatures (80–100°C) .
- Solvent Polarity: High-polarity solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
Basic: What are key considerations for designing a stability study under varied pH and temperature conditions?
Methodological Answer:
- Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme conditions .
- Accelerated Testing: Store samples at 40°C/75% RH for 1–3 months, analyzing degradation via HPLC every 7 days .
- Oxidative Stability: Add antioxidants (e.g., BHT) to aqueous formulations to prevent sulfanyl group oxidation .
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth: Use slow vapor diffusion (e.g., ether into dichloromethane) to obtain single crystals suitable for X-ray diffraction .
- Disorder Modeling: Address rotational disorder in the methoxyphenyl group via restrained refinement (e.g., SHELXL) .
- Data Collection: Optimize at low temperature (100 K) to reduce thermal motion artifacts, achieving R-factor <0.05 .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?
Methodological Answer:
- Core Modifications: Replace the pyrimidin-4-ol with pyridinone to enhance solubility while retaining hydrogen-bonding capacity .
- Substituent Screening: Synthesize derivatives with varied oxadiazole substituents (e.g., halogens, alkyl chains) and test against target enzymes .
- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfanyl group with catalytic cysteine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
